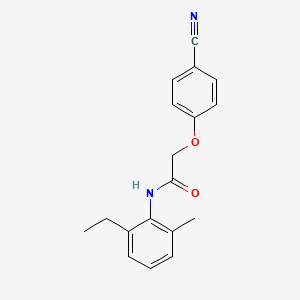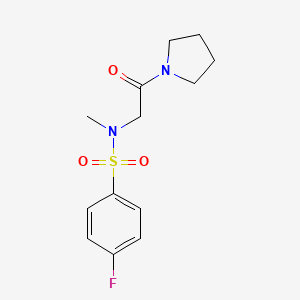
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder that belongs to the class of amides and is primarily used as a building block for the synthesis of other compounds.
作用機序
The mechanism of action of CPAA involves the inhibition of tubulin polymerization, which is essential for cell division. CPAA binds to the colchicine binding site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPAA has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative activities. CPAA has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
実験室実験の利点と制限
CPAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CPAA has some limitations, including its low solubility in water and limited availability.
将来の方向性
Several future directions can be explored for the application of CPAA, including the development of novel anti-cancer drugs, the synthesis of new materials, and the exploration of CPAA's potential as a therapeutic agent for other diseases. Further studies are needed to elucidate the exact mechanism of action of CPAA and its potential applications in various fields.
In conclusion, CPAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA's potent antitumor activity, coupled with its several biochemical and physiological effects, makes it an attractive candidate for the development of novel anti-cancer drugs. Further studies are needed to explore the full potential of CPAA and its future applications.
合成法
CPAA can be synthesized using various methods, including the Friedel-Crafts reaction, Ullmann coupling, and Suzuki coupling. The most commonly used method for the synthesis of CPAA is the Suzuki coupling reaction. The reaction involves the coupling of 4-chlorophenylboronic acid and 2-phenoxyphenylboronic acid with acetic anhydride in the presence of palladium catalyst and triethylamine.
科学的研究の応用
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. CPAA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMMIHFAVYXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)

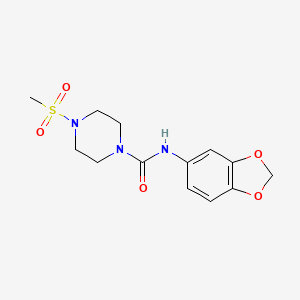
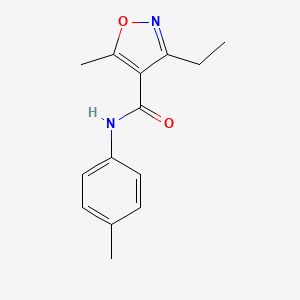
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

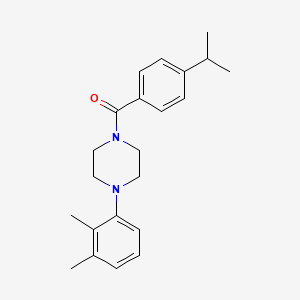
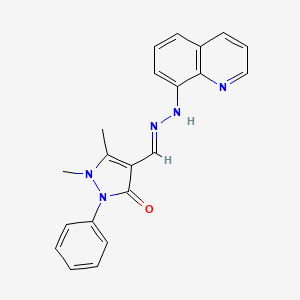
![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
